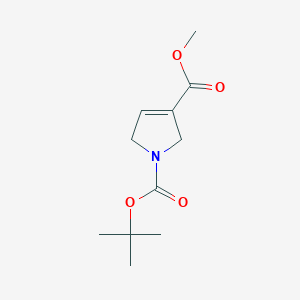
N-(cyclohex-2-en-1-yl)-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a cyclohexene ring and a 4-methylphenyl group attached to a hydrazine moiety, which is further connected to a dicarbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohex-2-en-1-amine with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under controlled temperature and pressure conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in substitution reactions. The reactions are carried out in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide. These derivatives may have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
- N-(cyclohex-2-en-1-yl)-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
Uniqueness
The uniqueness of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide lies in its specific structural features, such as the presence of a cyclohexene ring and a 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H20N4S2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
1-cyclohex-2-en-1-yl-3-[(4-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H20N4S2/c1-11-7-9-13(10-8-11)17-15(21)19-18-14(20)16-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChIキー |
LBDBBOALUNSRCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)



![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)
